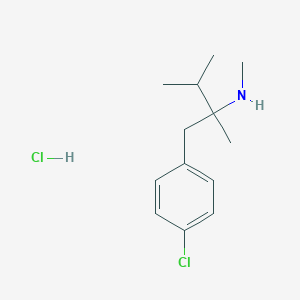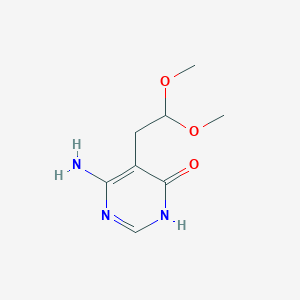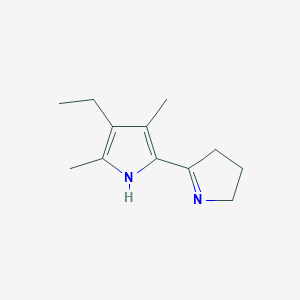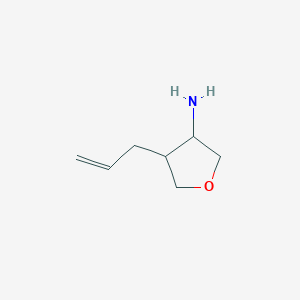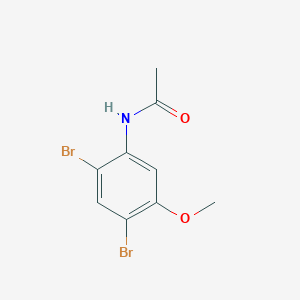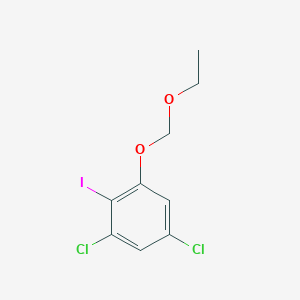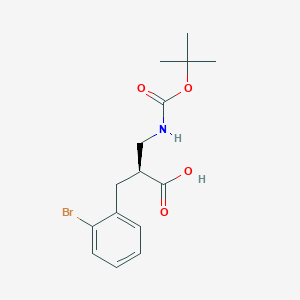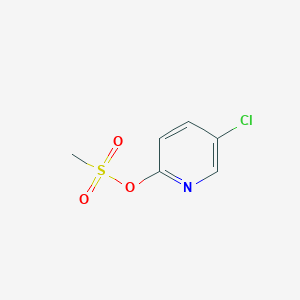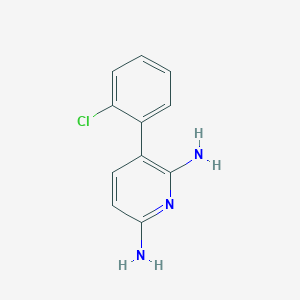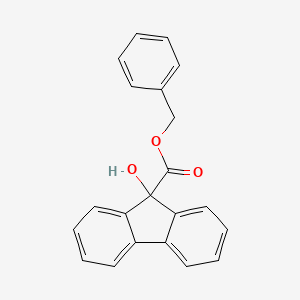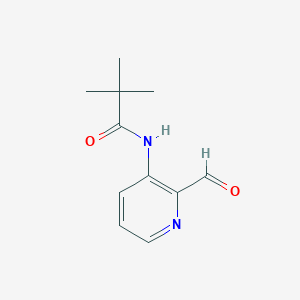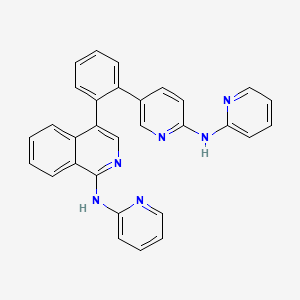
N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine is a complex organic compound that features multiple pyridine and isoquinoline rings
Preparation Methods
The synthesis of N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the use of N-hetaryl ureas and alcohols in a catalyst-free environment. This environmentally friendly technique allows for the high-yield synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
Chemical Reactions Analysis
N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and isoquinoline rings, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors.
Mechanism of Action
The mechanism of action of N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine can be compared with other similar compounds, such as:
N-pyridin-2-yl carbamates: These compounds share a similar pyridine structure but differ in their functional groups and overall molecular architecture.
N-quinolin-2-yl carbamates: These compounds feature a quinoline ring instead of an isoquinoline ring, leading to different chemical and biological properties.
N-isoquinolin-1-yl carbamates: These compounds have an isoquinoline ring but may differ in the substituents attached to the ring.
The uniqueness of this compound lies in its specific combination of pyridine and isoquinoline rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C30H22N6 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-pyridin-2-yl-4-[2-[6-(pyridin-2-ylamino)pyridin-3-yl]phenyl]isoquinolin-1-amine |
InChI |
InChI=1S/C30H22N6/c1-2-10-23(22(9-1)21-15-16-29(33-19-21)35-27-13-5-7-17-31-27)26-20-34-30(25-12-4-3-11-24(25)26)36-28-14-6-8-18-32-28/h1-20H,(H,31,33,35)(H,32,34,36) |
InChI Key |
LXFLXNSCFNCGHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)NC3=CC=CC=N3)C4=CN=C(C5=CC=CC=C54)NC6=CC=CC=N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


